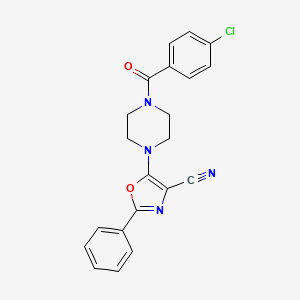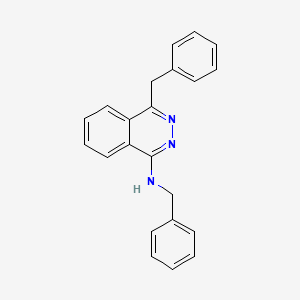
5-Chloro-2,3-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dimethoxybenzoic acid is a derivative of 2,3-dimethoxybenzoic acid . It is a benzoic acid compound with two methoxy groups and a chlorine atom attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . The products were purified, and their structures were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dimethoxybenzoic acid can be inferred from its parent compound, 2,3-dimethoxybenzoic acid. The parent compound has a molecular weight of 182.1733 . The addition of a chlorine atom would increase the molecular weight to approximately 216.618 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,3-dimethoxybenzoic acid can be inferred from its parent compound, 2,3-dimethoxybenzoic acid. The parent compound is a white fine crystalline powder .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Chemicals
5-Chloro-2,3-dimethoxybenzoic acid plays a role in the synthesis of various complex chemicals. For instance, it has been used in the synthesis of specific resorcinol derivatives through Suzuki and Stille cross-coupling reactions. These derivatives were obtained from 1,3-dimethoxybenzoic acid and 1-chloro-3,5-dimethoxybenzene, leading to substances like 5-allyl-1,3-dimethoxybenzene and 3,5-dimethoxybiphenyl derivatives (Dol, Kamer, & Leeuwen, 1998).
Antifungal Applications
Research has also explored the antifungal properties of similar compounds, such as 2,5-dimethoxybenzoic (DMB) acid. In a study, DMB acid demonstrated significant antifungal activity against postharvest decay pathogens of strawberry fruits, suggesting potential for agricultural applications (Lattanzio et al., 1996).
Chemical Optimization and Production
5-Chloro-2,3-dimethoxybenzoic acid is involved in the optimization of chemical processes. For example, a study described the optimization of the haloform reaction for synthesizing 3,4-dimethoxybenzoic acid, where the formation of a side product, 2-chloro-4,5-dimethoxybenzoic acid, was also considered. This optimization is crucial for improving yields in industrial chemical synthesis (Bjørsvik & Norman, 1999).
Photochemical Studies
In the realm of environmental photochemistry, derivatives of 5-Chloro-2,3-dimethoxybenzoic acid, such as 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), have been studied for their unique pH-dependent photosubstitution pathways. These studies contribute to our understanding of the behavior of such compounds in natural environments (Dallin et al., 2009).
Crystallographic Analysis
The crystal structure and properties of compounds containing 5-Chloro-2,3-dimethoxybenzoic acid have been analyzed for their relevance in various chemical applications. For example, a study on the crystal structure and Hirshfeld analysis of a derivative of 5-chloro-2,3-dimethoxybenzoic acid provided insights into the molecular interactions and stability of these compounds (Sapari et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis and characterization of novel compounds derived from 5-Chloro-2,3-dimethoxybenzoic acid. The antioxidant and antibacterial activities of these compounds could be explored . Additionally, the potential applications of these compounds in various industries could be investigated .
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of more complex molecules, suggesting that they may interact with a variety of biological targets .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of palladium to the electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
Its potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
5-chloro-2,3-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRURKYFKJPEOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dimethoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)


![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)